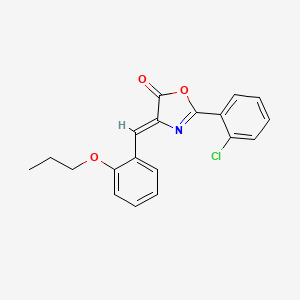
2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CHPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the production of inflammatory cytokines and to have antibacterial activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and have antibacterial activity. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to explore its potential applications in agriculture and materials science. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound on normal cells and tissues.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory and anti-bacterial properties. In agriculture, this compound has been tested as a potential herbicide and insecticide. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Propriétés
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-11-23-17-10-6-3-7-13(17)12-16-19(22)24-18(21-16)14-8-4-5-9-15(14)20/h3-10,12H,2,11H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBPDZXCOZPQB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896559.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-2-pyrimidinamine](/img/structure/B3896560.png)
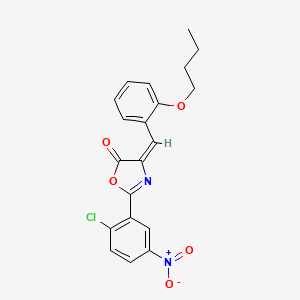
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896577.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B3896600.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896604.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3896620.png)
![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896625.png)
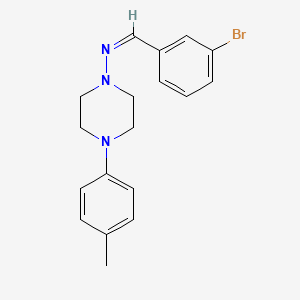
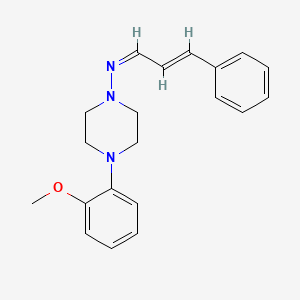
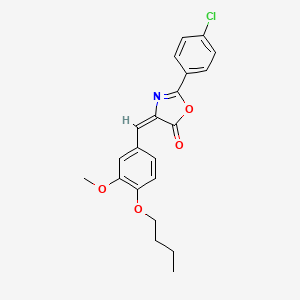
![4-[2-(allyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896661.png)
